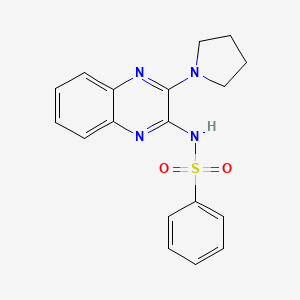![molecular formula C20H23N5O5S B12131556 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131556.png)
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、そのユニークな構造特性と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、および複数のメトキシ基を特徴とし、これらがその多様な化学反応性と生物活性に寄与しています。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、環化反応によるトリアゾール環の形成、それに続くスルファニル基の導入、およびアセトアミド部分を付加するためのアシル化が含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒、溶媒、および制御された温度の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために、最適化された条件での大規模なバッチ反応を伴う場合があります。連続フロー合成や自動反応モニタリングなどの技術は、プロセスのスケーラビリティと再現性を向上させるために採用できます。
化学反応の分析
反応の種類
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、次を含むさまざまな化学反応を起こします。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: ニトロ基は、アミンに還元できます。
置換: メトキシ基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびメトキシドナトリウムなどの求核剤が含まれます。反応条件は、通常、所望の変換を促進するために、特定の温度、pHレベル、および溶媒を伴います。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化は、スルホキシドまたはスルホンを生成することができ、一方、ニトロ基の還元は、アミンの形成をもたらします。
科学研究の応用
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、次を含む幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するための生化学的プローブとしての可能性について調査されています。
医学: その生物活性特性により、さまざまな疾患の治療における治療の可能性を探っています。
産業: 特定の化学的および物理的特性を持つ新素材の開発に使用されています。
科学的研究の応用
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、下流の効果を引き起こすことができます。トリアゾール環とメトキシ基の存在は、その結合親和性と特異性に重要な役割を果たしています。
類似の化合物との比較
類似の化合物
- 2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミド
- 2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-メトキシフェニル)アセトアミド
独自性
類似の化合物と比較して、2-{[4-アミノ-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、その官能基の特定の配置により際立っており、これはユニークな化学反応性と生物活性をもたらします。複数のメトキシ基とトリアゾール環の存在は、科学研究と産業におけるさまざまな用途の可能性を高めています。
類似化合物との比較
Similar Compounds
- 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. The presence of multiple methoxy groups and the triazole ring enhances its potential for diverse applications in scientific research and industry.
特性
分子式 |
C20H23N5O5S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O5S/c1-27-14-7-5-6-13(10-14)22-17(26)11-31-20-24-23-19(25(20)21)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-10H,11,21H2,1-4H3,(H,22,26) |
InChIキー |
GEFRKELYAFDPPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)
![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131498.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
![N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131514.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131522.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12131523.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide](/img/structure/B12131539.png)
![3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12131542.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131553.png)
